molecular formula C5H9N3O B13534378 [2-(aminomethyl)-1H-imidazol-5-yl]methanol

[2-(aminomethyl)-1H-imidazol-5-yl]methanol

Cat. No.: B13534378
M. Wt: 127.14 g/mol
InChI Key: XNLSFFYWKOVUTE-UHFFFAOYSA-N
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Description

[2-(aminomethyl)-1H-imidazol-5-yl]methanol: is a heterocyclic compound that features an imidazole ring substituted with an aminomethyl group and a hydroxymethyl group Imidazoles are a class of five-membered ring compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(aminomethyl)-1H-imidazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal, formaldehyde, and ammonia, which forms the imidazole ring. The aminomethyl and hydroxymethyl groups can be introduced through subsequent functionalization steps.

    Cyclization Reaction: Glyoxal reacts with formaldehyde and ammonia to form the imidazole ring.

    Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination, while the hydroxymethyl group can be introduced via hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(aminomethyl)-1H-imidazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure is similar to that of histidine, an essential amino acid, which allows it to interact with biological systems in unique ways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazole: The parent compound of the imidazole family.

    Histamine: A biologically active compound derived from histidine.

Uniqueness

What sets [2-(aminomethyl)-1H-imidazol-5-yl]methanol apart from these similar compounds is the presence of both aminomethyl and hydroxymethyl groups. These functional groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

[2-(aminomethyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C5H9N3O/c6-1-5-7-2-4(3-9)8-5/h2,9H,1,3,6H2,(H,7,8)

InChI Key

XNLSFFYWKOVUTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CN)CO

Origin of Product

United States

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